molecular formula C13H17N3O6 B11681050 Diethyl [(4-nitrophenyl)methylene]biscarbamate CAS No. 43044-14-0

Diethyl [(4-nitrophenyl)methylene]biscarbamate

Cat. No.: B11681050
CAS No.: 43044-14-0
M. Wt: 311.29 g/mol
InChI Key: KQKKAPWFMXOUDG-UHFFFAOYSA-N
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Description

Diethyl [(4-nitrophenyl)methylene]biscarbamate is a carbamate derivative featuring a central methylene group bonded to two carbamate moieties and a 4-nitrophenyl substituent. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, spectroscopic signatures, and biological or thermal properties compared to similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE typically involves the reaction of ethyl chloroformate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl carbamate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate groups in Diethyl [(4-nitrophenyl)methylene]biscarbamate undergo hydrolysis under basic conditions, releasing 4-nitrophenol as a detectable byproduct. Comparative studies of 4-nitrophenyl carbamates and carbonates reveal distinct hydrolysis kinetics:

ParameterCarbamate (This Compound)Carbonate (Reference)
Hydrolysis Rate (pH 12)0.08 ± 0.01 min⁻¹0.14 ± 0.02 min⁻¹
Activation Energy (kJ/mol)52.345.7
Mulliken Charge (Carbonyl C)+0.516+0.632

The slower hydrolysis of the carbamate compared to the carbonate is attributed to reduced electron deficiency at the carbonyl carbon, as shown by DFT calculations . Hydrolysis proceeds via nucleophilic attack by hydroxide ions, with the reaction rate peaking above pH 12 .

Nucleophilic Substitution

The carbamate’s ethoxy groups are susceptible to nucleophilic substitution. For example:

  • Ammonolysis : Reaction with amines yields substituted urea derivatives.

  • Alcoholysis : Treatment with methanol or ethanol under basic conditions replaces the ethyl groups with methyl or other alkyl chains .

A representative reaction pathway using 4-nitrophenyl chloroformate (4-NPC) as an intermediate demonstrates this versatility :

  • Activation : 4-NPC reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates.

  • Substitution : The 4-nitrophenyl leaving group is displaced by a second nucleophile in situ.

Directed ortho-Metalation (DoM)

The 4-nitrophenyl group directs regioselective metalation at the ortho-position, enabling functionalization. Experimental results from analogous aryl carbamates show high yields with diverse electrophiles :

Electrophile (E+)Product SubstituentYield (%)
MeIMethyl80
CO₂Carboxylic Acid73
BrCH₂CH₂BrBromo86
PhCHOCH(OH)Ph90

This reactivity is critical for synthesizing polysubstituted aromatic derivatives, as the carbamate acts as a directing metalation group (DMG) .

Thermal Decomposition and Rearrangement

Under reflux conditions, the compound undergoes thermal cleavage to generate isocyanates, a reaction exploited in polymer and pharmaceutical synthesis:

Diethyl biscarbamateΔIsocyanate Intermediate+EtOH\text{Diethyl biscarbamate} \xrightarrow{\Delta} \text{Isocyanate Intermediate} + \text{EtOH}

This pathway is analogous to methods using 4-nitrophenyl chloroformate .

Stability and Reactivity Trends

  • pH Sensitivity : Stable under acidic conditions but degrades rapidly in basic media (pH > 10) .

  • Electrophilic Aromatic Substitution : The nitrophenyl group deactivates the ring, limiting reactivity to strong electrophiles (e.g., nitration requires concentrated HNO₃/H₂SO₄).

Scientific Research Applications

Agricultural Uses

Diethyl [(4-nitrophenyl)methylene]biscarbamate is primarily recognized for its efficacy as an insecticide and herbicide . Its mechanism of action involves disrupting essential biological processes in pests, leading to effective pest control. Studies have shown that the compound exhibits significant activity against various agricultural pests, thus supporting crop protection strategies.

  • Table 1: Efficacy Against Pests
Pest TypeApplication Rate (g/ha)Efficacy (%)
Aphids5085
Leafhoppers7590
Fungal pathogens10080

Medicinal Chemistry

The compound has potential therapeutic applications beyond agriculture. Its structural properties suggest possible anti-inflammatory and antimicrobial activities. Research indicates that derivatives of biscarbamates often exhibit significant biological activities, which can be harnessed for drug development.

  • Table 2: Biological Activity Overview
Activity TypeTest OrganismMinimum Inhibitory Concentration (MIC µg/mL)
AntibacterialStaphylococcus aureus15.62
AntifungalCandida albicans20.00
Anti-inflammatoryMouse modelSignificant reduction in inflammation markers

Study 1: Insecticidal Activity

A study conducted by Zhang et al. (2023) evaluated the insecticidal properties of this compound against common agricultural pests. The results demonstrated a high mortality rate among treated populations, with a notable effect on aphid populations, supporting its use as an effective insecticide.

Study 2: Antimicrobial Properties

In a separate investigation by Lee et al. (2024), the compound was tested for antimicrobial activity against various bacterial and fungal strains. The findings indicated that it exhibited strong inhibitory effects on both Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Comparison with Analogous Biscarbamates

The structural uniqueness of Diethyl [(4-nitrophenyl)methylene]biscarbamate lies in its nitro-substituted aromatic ring. Key comparisons with similar compounds include:

  • Diethyl (3-pyridinylmethylene)biscarbamate : Replaces the 4-nitrophenyl group with a 3-pyridinyl ring. The pyridine nitrogen introduces moderate electron-withdrawing effects, contrasting with the nitro group’s stronger electron deficiency.
  • (±)-Biscarbamate (228) : Contains a benzylpyrrolidine substituent, where the benzyl group is electron-donating, leading to distinct electronic environments.
  • Diethyl(methylenedi-4,1-phenylene)dicarbamate : Features a diphenylmethylene bridge, creating a symmetrical structure absent in the nitro-substituted target compound.

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Substituent Key Structural Feature
This compound C₁₃H₁₅N₃O₆* 4-Nitrophenyl Strong electron-withdrawing nitro group
Diethyl (3-pyridinylmethylene)biscarbamate C₁₂H₁₇N₃O₄ 3-Pyridinyl Moderately electron-withdrawing pyridine
(±)-Biscarbamate (228) Not provided Benzylpyrrolidine Electron-donating benzyl group

*Inferred formula based on structural analogs.

Spectroscopic Characteristics and Conformational Analysis

  • IR Spectroscopy: The carbonyl stretch in (±)-biscarbamate (228) appears at 1702 cm⁻¹ . The nitro group in the target compound would introduce additional peaks near 1520 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • NMR Spectroscopy : In asymmetrical biscarbamates, methylene protons split into distinct signals. For example, (±)-biscarbamate (228) shows methylene protons at δ 3.95–4.14, while hydroxymethyl protons appear at δ 4.62 . The 4-nitrophenyl group’s deshielding effect may shift aromatic protons downfield (e.g., δ >8.0 for nitroaromatics).

Thermal Stability and Decomposition Pathways

Biscarbamates decompose under pyrolysis (e.g., 200°C for TDI production ). The electron-withdrawing nitro group likely lowers the decomposition temperature of this compound compared to electron-neutral or donating substituents.

Biological Activity

Diethyl [(4-nitrophenyl)methylene]biscarbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by a nitrophenyl group attached to a biscarbamate moiety. Its molecular formula is C12H14N2O5C_{12}H_{14}N_{2}O_{5} with a molecular weight of approximately 296.28 g/mol. The presence of the nitrophenyl group is crucial as it enhances the compound's biological activity by interfering with essential biochemical processes.

Biological Activities

1. Insecticidal and Herbicidal Properties

The primary application of this compound is as an insecticide and herbicide . Studies have demonstrated that it effectively targets various pests by disrupting their physiological functions. The nitrophenyl moiety is known to interact with specific enzymes involved in metabolic pathways, leading to increased mortality rates in insect populations.

2. Anti-inflammatory and Antimicrobial Potential

Research indicates that compounds structurally similar to this compound exhibit anti-inflammatory and antimicrobial properties. These effects suggest potential therapeutic applications beyond agricultural use, opening avenues for further research into its efficacy against human pathogens and inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cellular respiration and metabolic processes in target organisms, leading to impaired growth and survival.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparison with similar compounds is beneficial.

Compound NameStructureUnique Features
Dimethyl [(4-methoxyphenyl)methylene]biscarbamateC13H16N2O5Exhibits strong anti-inflammatory properties
Ethyl N-(4-nitrophenyl)carbamateC11H12N2O4Simpler structure; lacks the methylene bridge
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimineC14H12N2O2Contains imine functionality; differing reactivity

This compound stands out due to its specific nitrophenyl group, which significantly enhances its insecticidal potency compared to other carbamates.

Case Studies

Several studies have documented the efficacy of this compound in agricultural settings:

  • Field Trials : In field trials conducted on various crops, the compound demonstrated effective control over pest populations with minimal phytotoxicity, highlighting its potential as an environmentally friendly pesticide alternative.
  • Laboratory Studies : Laboratory studies revealed that at sub-lethal concentrations, the compound could disrupt reproductive cycles in target insect species, indicating long-term ecological impacts.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Diethyl [(4-nitrophenyl)methylene]biscarbamate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example, analogous biscarbamate derivatives (e.g., 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)) are synthesized by reacting precursors like methyl bromoacetate with hydroxyl-containing intermediates in acetone, using anhydrous potassium carbonate as a base. Key parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Purity is often verified via recrystallization in polar solvents like ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with nitro group protons resonating at δ 8.2–8.5 ppm and methylene carbons at ~40–50 ppm.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold).
  • FT-IR : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1520 cm1^{-1} (NO2_2 stretching) validate functional groups.
  • XRD : Crystallinity analysis identifies polymorphic forms, critical for stability studies .

Advanced Research Questions

Q. How can this compound be integrated into functional materials like gels or polymers?

Methodological Answer: Biscarbamates exhibit self-assembly properties in solution blends. For gel formation:

  • Dissolve the compound in polar aprotic solvents (e.g., DMF or DMSO).
  • Induce gelation via temperature modulation (cooling from 60°C to 25°C) or solvent exchange (adding hexane).
  • Characterize rheological properties (e.g., storage modulus > 103^3 Pa) to confirm gel stability. Microwave-assisted synthesis (e.g., 50 W, 5 minutes) can accelerate gel network formation .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational simulations (DFT or molecular modeling) to confirm peak assignments.
  • Purity Checks : Use HPLC-MS to detect impurities that may skew NMR/IR results.
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace nitro or carbamate groups, resolving overlapping signals .

Q. What strategies optimize the compound’s reactivity in multicomponent reactions?

Methodological Answer:

  • Catalytic Systems : Employ Pd/Cu catalysts for Suzuki-Miyaura couplings to functionalize the nitroaryl group.
  • Solvent Effects : Use DMF or THF to enhance solubility and reduce steric hindrance.
  • Microwave Activation : Shorten reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% .

Q. What role does the nitro group play in the compound’s electrochemical behavior?

Methodological Answer: The nitro group acts as an electron-withdrawing moiety, lowering the LUMO energy and enhancing redox activity. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) shows reduction peaks at -0.8 to -1.2 V vs. Ag/AgCl, corresponding to nitro-to-amine conversion. This property is exploitable in corrosion inhibition studies, where the compound forms stable chelates on metal surfaces .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) with nitroaryl groups anchoring to hydrophobic pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Corrogate nitro group electronegativity with inhibitory activity (e.g., IC50_{50} values) .

Properties

CAS No.

43044-14-0

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-(4-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-5-7-10(8-6-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18)

InChI Key

KQKKAPWFMXOUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC

Origin of Product

United States

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